molecular formula C11H6F3NO2S B2879301 (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 327033-36-3; 438190-29-5

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2879301
CAS No.: 327033-36-3; 438190-29-5
M. Wt: 273.23
InChI Key: NGJLOFCOEOHFKQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as SMI-4a, is a potent and selective inhibitor of the Pim family of kinases. It is an ATP-competitive inhibitor with significant activity against Pim-1 and Pim-2 kinases. The compound has shown promising results in preclinical studies for its potential use in cancer therapy, particularly in targeting hematological malignancies and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione exerts its effects by inhibiting the activity of Pim kinases, which are involved in various cellular processes such as cell growth, survival, and metabolism. The compound binds to the ATP-binding site of Pim kinases, preventing their phosphorylation activity. This inhibition leads to the downregulation of downstream signaling pathways, including the mTORC1 pathway, and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to its high selectivity for Pim-1 and Pim-2 kinases and its potent inhibitory activity. Its ability to induce apoptosis in cancer cells through the inhibition of mTORC1 and activation of AMPK pathways sets it apart from other similar compounds .

Properties

IUPAC Name

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJLOFCOEOHFKQ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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